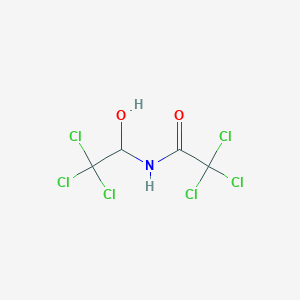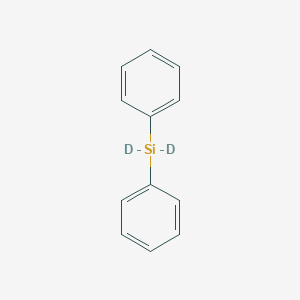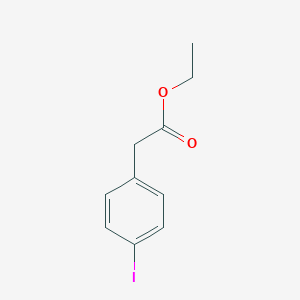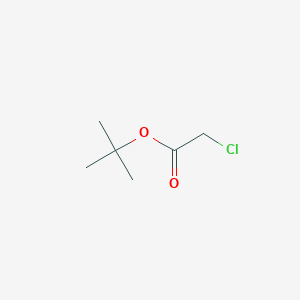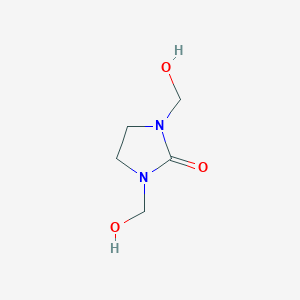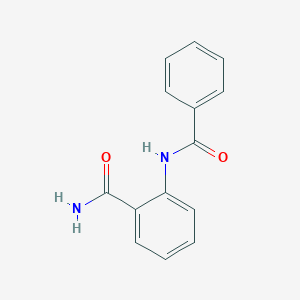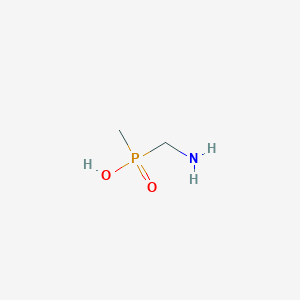![molecular formula C18H18O3 B093277 Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- CAS No. 146-81-6](/img/structure/B93277.png)
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-, also known as Boc-benzoic acid, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is widely used in the synthesis of peptides, as well as in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid is not well understood. However, it is known to act as a protecting group for the amino group of amino acids during peptide synthesis. It is also known to have some biochemical and physiological effects.
Biochemical and Physiological Effects
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid has been found to have some biochemical and physiological effects. It has been shown to inhibit the growth of some bacteria, such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. Additionally, Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid has been found to inhibit the activity of some enzymes, such as acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the advantages of using Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid in lab experiments is its ability to protect the amino group of amino acids during peptide synthesis. This allows for the synthesis of longer and more complex peptides. However, one of the limitations of using Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid is that it can be difficult to remove the Boc group without damaging the peptide.
Future Directions
There are several future directions for research on Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid. One area of research could be the development of new methods for removing the Boc group without damaging the peptide. Another area of research could be the investigation of the mechanism of action of Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid. Additionally, Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid could be used in the synthesis of new pharmaceuticals and agrochemicals.
Synthesis Methods
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid can be synthesized by reacting benzoic acid with tert-butyl chloroformate in the presence of a base, such as triethylamine. The reaction yields Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid and triethylammonium chloride. The purity of the final product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid is widely used in scientific research for the synthesis of peptides. It is used as a protecting group for the amino group of amino acids during peptide synthesis. The Boc group can be removed easily using acid, such as trifluoroacetic acid, to reveal the free amino group. This allows for the synthesis of longer and more complex peptides.
properties
CAS RN |
146-81-6 |
|---|---|
Product Name |
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- |
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-(4-tert-butylbenzoyl)benzoic acid |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)17(20)21/h4-11H,1-3H3,(H,20,21) |
InChI Key |
KFTGETZSJFJXEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Other CAS RN |
146-81-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




